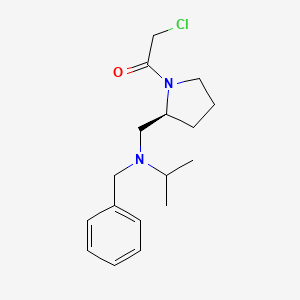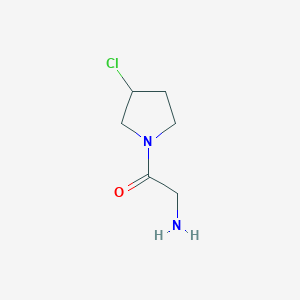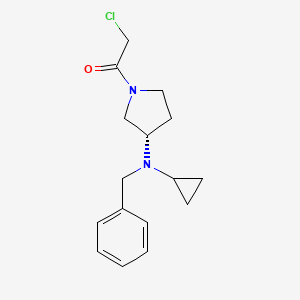
(S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide.
Formation of the Chloroethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chloroethanone moiety, converting it to the corresponding alcohol.
Substitution: The chloro group in the chloroethanone moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The benzyl and isopropyl groups may facilitate binding to hydrophobic pockets in proteins, while the chloroethanone moiety can participate in covalent interactions with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-1-(2-((Benzyl(methyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone
- (S)-1-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone
- (S)-1-(2-((Benzyl(propyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone
Uniqueness
The uniqueness of (S)-1-(2-((Benzyl(isopropyl)amino)methyl)pyrrolidin-1-yl)-2-chloroethanone lies in its specific combination of functional groups. The presence of the isopropyl group distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivities.
特性
IUPAC Name |
1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)19(12-15-7-4-3-5-8-15)13-16-9-6-10-20(16)17(21)11-18/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCORRRASBTWMHK-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine](/img/structure/B7921091.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921108.png)
![1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921109.png)
![1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921114.png)
![1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921121.png)
![1-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921125.png)

![1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921136.png)
![1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921143.png)
![1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921150.png)
![1-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921158.png)
![1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921171.png)
![1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921179.png)

